molecular formula C16H13ClN2O2S B5583427 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-METHYL-1H-1,3-BENZODIAZOLE

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5583427
M. Wt: 332.8 g/mol
InChI Key: HUUYFKDVDXNCTF-UHFFFAOYSA-N
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Description

2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a benzodiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the above steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfanyl derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and tubulin . This leads to the disruption of microtubule assembly, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-1H-1,3-benzodiazole is unique due to its combined benzodioxole and benzodiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-3-2-4-12-15(9)19-16(18-12)22-7-10-5-13-14(6-11(10)17)21-8-20-13/h2-6H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUYFKDVDXNCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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